(4-Chlorophenyl)diphenylamine

Catalog No.
S1895927
CAS No.
4316-56-7
M.F
C18H14ClN
M. Wt
279.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)diphenylamine

CAS Number

4316-56-7

Product Name

(4-Chlorophenyl)diphenylamine

IUPAC Name

4-chloro-N,N-diphenylaniline

Molecular Formula

C18H14ClN

Molecular Weight

279.8 g/mol

InChI

InChI=1S/C18H14ClN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H

InChI Key

WNMSSOWUFXADRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Description

The exact mass of the compound (4-Chlorophenyl)diphenylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Chlorophenyl)diphenylamine is structurally defined as having the formula C${13}$H${10}$ClN. It consists of two phenyl groups and one amine group, with a chlorine atom positioned on one of the phenyl rings. The compound is typically a solid at room temperature and can exhibit varying colors depending on purity and oxidation states. Like its parent compound, diphenylamine, it is known for its antioxidant properties and is soluble in many organic solvents while being moderately soluble in water .

Typical of aromatic amines:

  • Nucleophilic Substitution: The chlorine atom in (4-Chlorophenyl)diphenylamine can be substituted by nucleophiles, making it a useful intermediate in organic synthesis.
  • Oxidation: Similar to diphenylamine, it can undergo oxidation reactions to form various products, including polymers.
  • Cyclization Reactions: Under specific conditions, (4-Chlorophenyl)diphenylamine may undergo cyclization to form heterocycles such as phenothiazine when reacted with sulfur .

The synthesis of (4-Chlorophenyl)diphenylamine can be achieved through several methods:

  • Direct Amination: A common method involves the reaction of 4-chlorobenzene with diphenylamine under basic conditions.
  • Reduction Reactions: Reduction of suitable precursors such as nitro compounds can yield (4-Chlorophenyl)diphenylamine.
  • Halogenation: Starting from diphenylamine, chlorination can be performed to introduce the chlorine substituent at the para position of one of the phenyl groups.

These methods allow for the controlled synthesis of (4-Chlorophenyl)diphenylamine with desired purity and yield.

(4-Chlorophenyl)diphenylamine finds applications in several areas:

  • Antioxidants: It is used as an antioxidant in rubber and plastics to prevent degradation.
  • Dyes and Pigments: The compound serves as a precursor in the synthesis of dyes.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activities.

Several compounds share structural similarities with (4-Chlorophenyl)diphenylamine. Here are some notable examples:

Compound NameStructureUnique Features
DiphenylamineC${12}$H${11}$NParent compound, widely used as an antioxidant
N-(4-Chlorophenyl)-1,2-phenylenediamineC${13}$H${12}$ClN$_{2}$Contains two amine groups; used in dye synthesis
N,N-DiphenylethylenediamineC${16}$H${20}$N$_{2}$Used as a curing agent in epoxy resins
4-AminobiphenylC${12}$H${11}$NKnown carcinogen; impurity concern

Uniqueness

(4-Chlorophenyl)diphenylamine is distinguished by its specific chlorinated structure which imparts unique chemical reactivity compared to its non-chlorinated counterparts. This modification often enhances its performance as an antioxidant and alters its biological activity profile.

XLogP3

6.4

Other CAS

4316-56-7

Wikipedia

(4-Chlorophenyl)diphenylamine

Dates

Modify: 2023-07-21

Explore Compound Types